Hexyl 2,4,6-trinitrobenzoate

Description

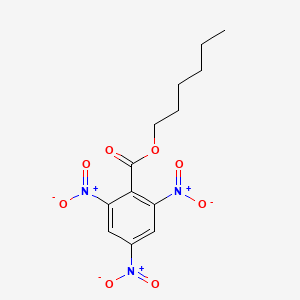

Hexyl 2,4,6-trinitrobenzoate is an ester derivative of 2,4,6-trinitrobenzoic acid, where the hydroxyl group of the acid is replaced by a hexyl alkoxy group. For example, ethyl 2,4,6-trinitrobenzoate is synthesized by reacting substituted benzoic acid with ethyl mercuric hydroxide in alcohol, forming white plates with a melting point (m.p.) of 164°C . This compound likely shares similar reactivity and nitro-group-driven stability characteristics, though its physical properties would vary due to the hexyl chain.

Properties

CAS No. |

53848-89-8 |

|---|---|

Molecular Formula |

C13H15N3O8 |

Molecular Weight |

341.27 g/mol |

IUPAC Name |

hexyl 2,4,6-trinitrobenzoate |

InChI |

InChI=1S/C13H15N3O8/c1-2-3-4-5-6-24-13(17)12-10(15(20)21)7-9(14(18)19)8-11(12)16(22)23/h7-8H,2-6H2,1H3 |

InChI Key |

YANKOEPFGMJKND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with hexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hexyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hexyl 2,4,6-trinitrobenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexyl 2,4,6-trinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved in its action include oxidative stress and the modulation of enzyme activities .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key data for Hexyl 2,4,6-trinitrobenzoate and related compounds, based on evidence:

Key Observations:

- Alkyl Chain Length Effects : Ethyl 2,4,6-trinitrobenzoate (C₂) has a higher melting point (164°C) compared to hexadecyl 2,4,6-trinitrobenzoate (C₁₆), which undergoes a phase transition at ~76°C . This suggests longer alkyl chains reduce thermal stability, likely due to decreased crystal lattice energy.

- Nitro Substitution vs. Non-Nitro Esters: Hexyl benzoate (a non-nitro analog) exhibits a pleasant woody-green odor , whereas nitro-substituted derivatives like TNT and ethyl/hexadecyl 2,4,6-trinitrobenzoates are associated with explosive or reactive properties .

- Comparison with TNT : TNT (2,4,6-trinitrotoluene) shares the 2,4,6-trinitro substitution pattern but features a methyl group instead of an ester. Its lower melting point (80.1°C) and explosive nature highlight the destabilizing effect of the methyl group compared to bulkier ester substituents .

Chemical Reactivity and Stability

- Thermal Decomposition : Ethyl 2,4,6-trinitrobenzoate decomposes at 165°C to form ethylmercuric 2,4,6-trinitrophenyl (yellow needles, m.p. 86°C) . Similar decomposition pathways may occur in hexyl derivatives, though the longer chain could alter reaction kinetics.

- Phase Transitions : Hexadecyl 2,4,6-trinitrobenzoate exhibits a phase transition enthalpy of 18.6 kJ/mol at 349.3 K (~76°C), indicating lower thermal stability compared to the ethyl analog .

Functional and Application Differences

- Explosive Potential: TNT’s well-documented explosive properties suggest that 2,4,6-trinitrobenzoate esters may also exhibit energetic behavior, though ester groups could modulate sensitivity.

- Odor and Volatility: Non-nitro esters like hexyl benzoate are valued for their pleasant odors in fragrances , whereas nitro derivatives are less volatile and more chemically reactive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.